molecular formula C6H8N4O B097958 1,2,3,4-Tetrahydropyrazino[2,3-d]pyridazin-5(6H)-one CAS No. 17257-98-6

1,2,3,4-Tetrahydropyrazino[2,3-d]pyridazin-5(6H)-one

Cat. No.: B097958
CAS No.: 17257-98-6
M. Wt: 152.15 g/mol
InChI Key: CLOSZVHPHZLFTH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bonalfa involves multiple steps, starting from the precursor compound cholecalciferol (vitamin D3). The key steps include hydroxylation at specific positions on the cholecalciferol molecule to produce the active form of the compound. The reaction conditions typically involve the use of specific enzymes or chemical reagents that facilitate the hydroxylation process .

Industrial Production Methods: Industrial production of Bonalfa involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to ensure the consistency and safety of the final product. The production is carried out in specialized facilities equipped with advanced technology to handle the complex synthesis and purification processes .

Chemical Reactions Analysis

Types of Reactions: Bonalfa undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Bonalfa can lead to the formation of various hydroxylated derivatives, while reduction can produce dehydroxylated forms .

Scientific Research Applications

Bonalfa has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study the effects of vitamin D3 analogs on chemical reactions and molecular interactions.

    Biology: Investigated for its role in regulating cell proliferation and differentiation, particularly in skin cells.

    Medicine: Widely used in the treatment of psoriasis and other skin disorders. .

    Industry: Utilized in the development of new dermatological formulations and treatments.

Mechanism of Action

Bonalfa exerts its effects by interacting with vitamin D receptors on keratinocytes, the predominant cell type in the epidermis. This interaction leads to the inhibition of excessive cell proliferation and the induction of cell differentiation. The molecular targets include specific genes and pathways involved in cell cycle regulation and differentiation .

Comparison with Similar Compounds

Uniqueness of Bonalfa: Bonalfa is unique in its specific hydroxylation pattern, which gives it distinct pharmacological properties. It has a higher affinity for vitamin D receptors and a more potent effect on keratinocyte differentiation compared to other analogs .

Properties

CAS No.

17257-98-6

Molecular Formula

C6H8N4O

Molecular Weight

152.15 g/mol

IUPAC Name

2,3,4,7-tetrahydro-1H-pyrazino[2,3-d]pyridazin-8-one

InChI

InChI=1S/C6H8N4O/c11-6-5-4(3-9-10-6)7-1-2-8-5/h3,7-8H,1-2H2,(H,10,11)

InChI Key

CLOSZVHPHZLFTH-UHFFFAOYSA-N

SMILES

C1CNC2=C(N1)C=NNC2=O

Isomeric SMILES

C1CN=C2C(=CNNC2=O)N1

Canonical SMILES

C1CN=C2C(=CNNC2=O)N1

Origin of Product

United States

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